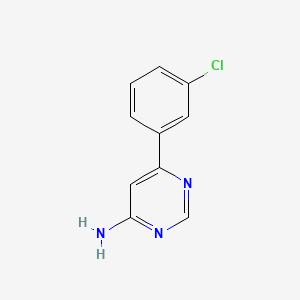

6-(3-Chlorophenyl)pyrimidin-4-amine

Vue d'ensemble

Description

“6-(3-Chlorophenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C10H7Cl2N3 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives has been studied extensively. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of “6-(3-Chlorophenyl)pyrimidin-4-amine” was confirmed by 1H NMR, 13C NMR, and HRMS . The structure of pyrimidin-4-amine derivatives can be analyzed using these spectroscopic techniques.Applications De Recherche Scientifique

Anti-inflammatory Applications

6-(3-Chlorophenyl)pyrimidin-4-amine: has been studied for its potential anti-inflammatory properties. Research indicates that pyrimidine derivatives can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These findings suggest that this compound could be developed into a novel anti-inflammatory agent with specific target interactions.

Antimicrobial Properties

The antimicrobial potential of pyrimidine derivatives, including 6-(3-Chlorophenyl)pyrimidin-4-amine , is an area of growing interest. These compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Their ability to interact with clinically used antibiotics like ampicillin and kanamycin opens up possibilities for their use in preventing and treating bacterial infections, especially in immunocompromised patients such as those undergoing cancer therapy .

Anticancer Activity

Pyrimidine derivatives are well-known for their anticancer activity, primarily through the inhibition of eukaryotic protein kinases. The structural similarity of 6-(3-Chlorophenyl)pyrimidin-4-amine to these compounds suggests its potential use as an anticancer agent. Its ability to inhibit protein kinases could be leveraged to develop new treatments targeting specific cancer pathways .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding the pharmacological potential of chemical compounds. 6-(3-Chlorophenyl)pyrimidin-4-amine serves as a key molecule in SAR studies to identify which structural components are critical for biological activity. These studies help in designing more potent and selective agents by modifying the pyrimidine core .

Antitubercular Agents

The structural features of 6-(3-Chlorophenyl)pyrimidin-4-amine make it a candidate for antitubercular drug development. Compounds with similar structures have shown the ability to penetrate bacterial cells and exhibit binding interactions with targets crucial for the survival of tuberculosis-causing bacteria .

Mécanisme D'action

Target of Action

The primary target of 6-(3-Chlorophenyl)pyrimidin-4-amine is the Mycobacterium tuberculosis . This compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Mode of Action

It’s suggested that the compound interacts with its target, leading to inhibition of the growth of mycobacterium tuberculosis .

Biochemical Pathways

It’s known that the compound interferes with the normal functioning of mycobacterium tuberculosis, leading to its inhibition .

Pharmacokinetics

It’s noted that all the potent compounds from this series, including 6-(3-chlorophenyl)pyrimidin-4-amine, have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .

Result of Action

The result of the action of 6-(3-Chlorophenyl)pyrimidin-4-amine is the inhibition of the growth of Mycobacterium tuberculosis . This compound has shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .

Propriétés

IUPAC Name |

6-(3-chlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQBVXRVGUVSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

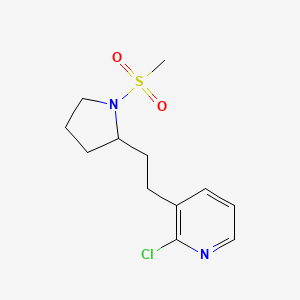

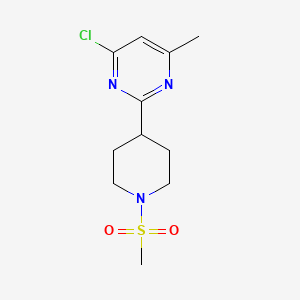

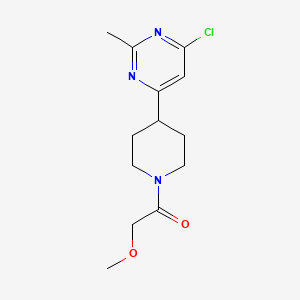

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)

![1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399344.png)

![1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399345.png)

![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)

![2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1399360.png)